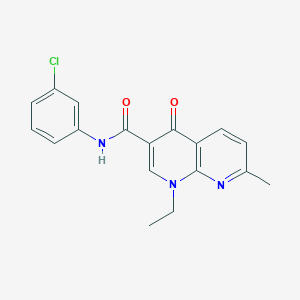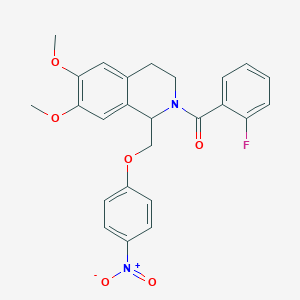![molecular formula C24H28N2O4S B11212628 N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide CAS No. 1015870-81-1](/img/structure/B11212628.png)
N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an ethoxyphenyl group, a methylphenyl group, and an oxazolyl group, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyphenyl to form 4-ethoxyphenyl.
Preparation of the Methylphenyl Oxazole: The next step involves the synthesis of 5-methyl-2-(4-methylphenyl)-4-oxazole through a cyclization reaction.
Sulfinylation and Acetamide Formation: The final step involves the sulfinylation of the oxazole intermediate followed by the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and oxazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide
- N-[2-(4-Chlorophenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide
Uniqueness
N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide is unique due to its specific ethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
1015870-81-1 |
|---|---|
Molekularformel |
C24H28N2O4S |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N-[2-(4-ethoxyphenyl)ethyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-4-29-21-11-7-19(8-12-21)13-14-25-23(27)16-31(28)15-22-18(3)30-24(26-22)20-9-5-17(2)6-10-20/h5-12H,4,13-16H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
ZQAOKFWUCKLBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11212555.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11212560.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11212566.png)
![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11212583.png)

![N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B11212605.png)

![4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212611.png)
![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11212616.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11212620.png)
![2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212623.png)
![9-Chloro-5-(3-chlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212632.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11212636.png)
